2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
2-Ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure This molecule incorporates several distinct functional groups, including an ethoxy group, a benzamide core, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: : This can be achieved using a "click chemistry" approach, where azides react with alkynes in the presence of a copper catalyst.
Introduction of the Benzamide Core: : This step might involve an amidation reaction where an amine reacts with a carboxylic acid derivative.
Incorporation of the Piperidine Ring: : This could be added via a nucleophilic substitution or reductive amination.
Addition of the Ethoxy Group: : The final step may involve etherification or direct introduction of the ethoxy group using suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory procedures, utilizing reactors and optimized conditions for higher yields. Techniques like flow chemistry could be employed to streamline and enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions:
Oxidation: : Reacts with oxidizing agents to potentially form N-oxides or other oxidized derivatives.
Reduction: : Can be reduced under hydrogenation conditions to saturate any unsaturated bonds.
Substitution: : The benzamide and triazole moieties might undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of agents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Reagents like alkyl halides, amines, or acids can be used under varying conditions, such as reflux or microwave-assisted synthesis.
Major Products
The reactions can yield several products depending on the reaction pathway:
Oxidation products might include hydroxylated derivatives.
Reduction could lead to more saturated analogs.
Substitution reactions can result in derivatives with different functional groups attached to the benzamide or triazole ring.
Scientific Research Applications
2-Ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has garnered interest in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interaction with biological targets, such as enzymes or receptors.
Industry: : Possible uses in creating new materials or as a catalyst in chemical processes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its application:
Biological Targets: : It may bind to specific proteins or enzymes, altering their activity.
Pathways: : It could modulate signaling pathways by interacting with cellular receptors or ion channels.
Comparison with Similar Compounds
Compared to other benzamide or triazole derivatives, 2-ethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique combination of functional groups, which may confer unique reactivity and biological activity.
List of Similar Compounds
N-(1-(1H-1,2,3-triazol-4-yl)piperidin-4-yl)benzamide
2-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
N-(1-(1H-benzimidazole-2-yl)piperidin-4-yl)benzamide
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Properties
IUPAC Name |
2-ethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-3-32-22-7-5-4-6-20(22)23(30)25-18-12-14-28(15-13-18)24(31)21-16-29(27-26-21)19-10-8-17(2)9-11-19/h4-11,16,18H,3,12-15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFIROPOCMSBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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